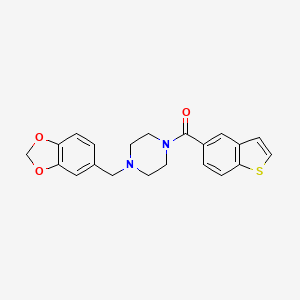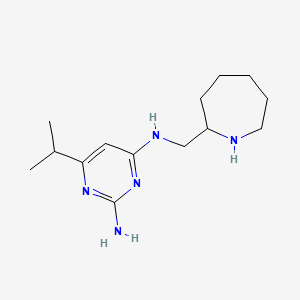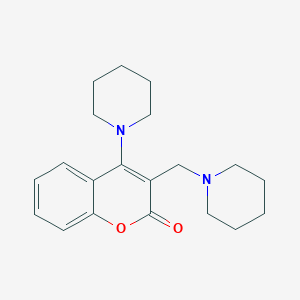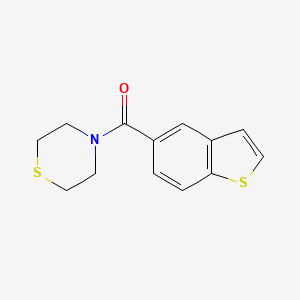
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine and related compounds involves multi-step chemical processes. These compounds are synthesized through reactions that may include condensation, oxidation, reductive amination, and cyclization. The specific synthetic routes can vary depending on the desired derivatives and substituents introduced during the synthesis process. For example, organotin(IV) derivatives of similar structures have been prepared from reactions involving corresponding triorganotin(IV) chlorides and diorganotin(IV) dichlorides, showcasing the complex synthetic routes employed for these compounds (Shaheen et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine derivatives has been studied extensively, with findings indicating that these molecules can adopt similar molecular conformations. However, the specific intermolecular interactions can vary significantly among different derivatives. For example, some derivatives are linked by hydrogen bonds into three-dimensional structures, while others exhibit no hydrogen bonds, indicating the impact of halogen substitutions on molecular interactions and conformations (Mahesha et al., 2019).
Scientific Research Applications
Modulation of Glutamate Receptors
Research has demonstrated that compounds similar to "1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine" can modulate glutamate receptors, which are pivotal for synaptic transmission in the brain. For instance, an experimental drug known to enhance glutamatergic transmission after systemic administration was found to markedly increase the degree and duration of long-term potentiation in the hippocampus, hinting at its potential to improve memory retention (Staubli et al., 1994).
Role in Drug Synthesis
The specified compound and its derivatives have been investigated as intermediates in the synthesis of drugs. For example, an improved process for preparing a closely related compound as an important intermediate in the synthesis of the anti-hypertensive drug Doxazosin has been described, showcasing the relevance of such compounds in pharmaceutical development (Ramesh et al., 2006).
Central Nervous System Activities
Compounds with the benzodioxolyl and piperazine framework have been explored for their effects on the central nervous system. Notably, systemic administration of a compound with a similar structure was shown to enhance monosynaptic responses in the hippocampus and improve spatial and olfactory memory in rats. This suggests potential applications in addressing cognitive disorders and enhancing memory (Arai et al., 1994).
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-benzothiophen-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(17-2-4-20-16(12-17)5-10-27-20)23-8-6-22(7-9-23)13-15-1-3-18-19(11-15)26-14-25-18/h1-5,10-12H,6-9,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNTMBZFFVSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

